molecular formula C8H9NO2 B13956597 4-[(Aminooxy)methyl]benzaldehyde CAS No. 628704-04-1

4-[(Aminooxy)methyl]benzaldehyde

Cat. No.: B13956597
CAS No.: 628704-04-1
M. Wt: 151.16 g/mol
InChI Key: YJVBJFNYFNFYDD-UHFFFAOYSA-N
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Description

4-[(Aminooxy)methyl]benzaldehyde is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of an aminooxy group attached to a benzaldehyde moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Aminooxy)methyl]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[(Aminooxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: 4-[(Aminooxy)methyl]benzoic acid.

    Reduction: 4-[(Aminooxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Aminooxy)methyl]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-[(Aminooxy)methyl]benzaldehyde involves the formation of oxime bonds through the reaction of its aminooxy group with carbonyl compounds (aldehydes and ketones). This reaction is typically catalyzed by aniline or phenylenediamine derivatives and proceeds under mild conditions . The resulting oxime bonds are stable and hydrolytically resistant, making them valuable in various applications.

Comparison with Similar Compounds

Uniqueness: 4-[(Aminooxy)methyl]benzaldehyde is unique due to the presence of both an aminooxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it highly versatile in scientific research and industrial applications.

Properties

CAS No.

628704-04-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-(aminooxymethyl)benzaldehyde

InChI

InChI=1S/C8H9NO2/c9-11-6-8-3-1-7(5-10)2-4-8/h1-5H,6,9H2

InChI Key

YJVBJFNYFNFYDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CON)C=O

Origin of Product

United States

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